2-NBDG, or 2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy-D-glucose, is a fluorescent analog of D-glucose. It is primarily utilized as a probe for measuring glucose uptake in various biological systems, including bacteria and mammalian cells. The compound features a bulky 7-nitrobenzofurazan moiety that imparts fluorescence properties, allowing for visualization and quantification of glucose transport mechanisms within cells .
Due to the lack of documented research on this specific compound, its mechanism of action remains unknown. However, considering the glucosamine core structure, it might be investigated for potential interactions with enzymes or receptors involved in glycosaminoglycan metabolism or other biological processes involving glucosamine [].
(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal, also known by its CAS number 186689-07-6, is a high-purity chemical compound primarily used as a fluorescent probe in biochemical research []. Its properties make it valuable for labeling biomolecules like proteins and nucleic acids for visualization in various imaging techniques.
Upon entering cells, 2-NBDG undergoes enzymatic conversion to its phosphorylated form, 2-NBDG 6-phosphate. This transformation is facilitated by hexokinase and results in the loss of its fluorescent properties as it is further metabolized into non-fluorescent compounds. The uptake mechanism is complex and may involve multiple pathways, including diffusion and endocytosis, rather than strictly relying on glucose transporters .
2-NBDG serves as a useful tool for assessing glucose uptake in various cell types. Its uptake is not solely indicative of glucose transport; instead, it may occur through undefined mechanisms that do not involve traditional glucose transporters like GLUT1. Studies have shown that the uptake kinetics of 2-NBDG can vary significantly depending on the cell type and environmental conditions, such as sodium ion availability .
Furthermore, the compound has been investigated for its potential in cancer research due to its ability to highlight metabolic activity in tumor cells .
The synthesis of 2-NBDG typically involves the reaction of D-glucose with 7-nitrobenzofurazan derivatives. The process can include several steps:
Commercial suppliers also provide ready-to-use formulations of 2-NBDG for research purposes .
2-NBDG has several applications in biological research:
Studies have indicated that the uptake of 2-NBDG does not always correlate with glucose transport mechanisms. For instance, its accumulation in cells can occur independently of known glucose transporters, suggesting alternative pathways for entry into cells. This observation raises questions about its reliability as a proxy for glucose transport across different cell types .
Additionally, the compound's interaction with inhibitors specific to glucose transporters has shown variable results across different studies, indicating complex underlying mechanisms governing its cellular uptake .
Several compounds share structural similarities with 2-NBDG, each exhibiting unique properties:
Compound Name | Structure/Properties | Unique Features |
---|---|---|
6-NBDG | Similar analog with a different position for the nitro group | Used to study differences in uptake mechanisms |
2-deoxy-D-glucose | Lacks the fluorescent moiety | Serves as a standard for comparing metabolic assays |
2-NBDL | L-isomer of 2-NBDG | Investigated for potential differences in cellular uptake |
1-NBDG | Another fluorescent analog but structurally distinct | Less commonly used; provides alternative insights |
The uniqueness of 2-NBDG lies in its specific design as a fluorescent probe tailored for studying glucose metabolism while also being versatile enough to be applied across various biological systems .
Irritant